Cas no 1490740-58-3 (1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one)
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one Chemical and Physical Properties
Names and Identifiers
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- 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one
- Spiro[2H-indene-2,5'-oxazolidin]-2'-one, 1,3-dihydro-
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- Inchi: 1S/C11H11NO2/c13-10-12-7-11(14-10)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13)
- InChI Key: SZYDBZCIWVQYQZ-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)CC21CNC(=O)O2
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 448.4±45.0 °C(Predicted)
- pka: 12.52±0.20(Predicted)
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D159196-100mg |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D159196-500mg |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 500mg |
$ 570.00 | 2022-06-05 | ||
| TRC | D159196-1g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 1g |
$ 865.00 | 2022-06-05 | ||
| Life Chemicals | F2147-2617-0.25g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2147-2617-0.5g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 95%+ | 0.5g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2147-2617-1g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
| Life Chemicals | F2147-2617-2.5g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
| Life Chemicals | F2147-2617-5g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
| Life Chemicals | F2147-2617-10g |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one |
1490740-58-3 | 95%+ | 10g |
$2566.0 | 2023-09-06 |
1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one
1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one: A Comprehensive Overview
The compound 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one (CAS No: 1490740-58-3) is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, typically oxygen or nitrogen. In this case, the spiro structure is formed between an indene ring and an oxazolidinone ring, creating a molecule with intriguing structural and functional properties.
Recent studies have highlighted the potential of 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one as a versatile building block in medicinal chemistry. Its spiro structure provides a platform for the development of bioactive molecules with diverse pharmacological profiles. Researchers have explored its applications in drug design, particularly in the creation of compounds with anti-inflammatory, anticancer, and antimicrobial activities.
The synthesis of 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indene ring system and the subsequent incorporation of the oxazolidinone moiety through nucleophilic attack and cyclization reactions. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound.
One of the most promising applications of 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one is in the field of drug delivery systems. Its unique structure allows for the attachment of various functional groups, making it an ideal candidate for designing targeted drug delivery vehicles. Recent research has demonstrated its ability to enhance drug solubility and bioavailability when used as a carrier molecule in nanotechnology-based delivery systems.
In addition to its medicinal applications, 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one has also found use in materials science. Its rigid spiro structure contributes to its stability under various environmental conditions, making it suitable for applications in polymer chemistry and advanced materials development. Scientists are currently investigating its potential as a precursor for high-performance polymers and composites.
The structural versatility of 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one is further evidenced by its ability to participate in a wide range of chemical reactions. These include nucleophilic substitutions, electrophilic additions, and coupling reactions with transition metals such as palladium and copper. The molecule's reactivity is influenced by its electronic properties and steric effects arising from its spiro structure.
From an analytical standpoint, 1,3-dihydrospiro[indene-2,5'-oxazolidin]-2'-one can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and conformational dynamics.
In conclusion, 1,3-dihydrospiro[indene-2',5''-oxazolidin]-2''-one (CAS No: 1490740-58-3) is a fascinating compound with a wide range of applications across multiple disciplines. Its unique spiro structure offers opportunities for innovation in drug design, materials science
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